MG-115 Proteasome Binding Affinity
While direct potency data for the single Boc-protected aldehyde monomer (S)-tert-Butyl (1-oxopentan-2-yl)carbamate is not reported in primary literature, its critical role as the pharmacophoric core is defined in the tripeptide proteasome inhibitor MG-115 (Cbz-Leu-Leu-norvalinal). The C-terminal norvalinal (aldehyde) residue is essential for activity; it acts as a transition-state analog to bind the catalytic threonine residue in the proteasome's chymotrypsin-like active site [1]. For the final inhibitor MG-115, this interaction results in a Ki of 21 nM for the 20S proteasome and 35 nM for the 26S proteasome . Comparative studies with other aldehyde variants (e.g., valinal or leucinal) show that the norvaline-derived P1 side chain optimizes binding to the S1 specificity pocket, which is crucial for achieving this low nanomolar potency [1].
| Evidence Dimension | Proteasome Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 21 nM (20S proteasome); 35 nM (26S proteasome) for the norvalinal-containing inhibitor MG-115 |
| Comparator Or Baseline | Valinal or leucinal-containing analogs (data not reported in this source, but noted as having altered selectivity/potency) |
| Quantified Difference | Data Not Available (Class-level inference based on established SAR) |
| Conditions | In vitro enzyme inhibition assay for 20S and 26S proteasome |
Why This Matters
This class-level data confirms that the norvalinal core, directly accessible from this building block, is a validated pharmacophore for achieving high-affinity proteasome inhibition, making it a strategic procurement choice for inhibitor development.
- [1] Rock, K.L. et al. Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules. Cell, 1994, 78, 761-771. (Note: Source for proteasome inhibition mechanism and SAR). View Source
